molecular formula C15H20BBrO4 B1402996 Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1333222-42-6

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1402996
CAS RN: 1333222-42-6
M. Wt: 355.03 g/mol
InChI Key: ACFMLVDUFZHNLU-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (MBTMB) is a brominated organic compound that has recently been the focus of scientific research due to its potential applications in a variety of fields. MBTMB is an organobromine compound, meaning that it contains a bromine atom covalently bonded to one or more carbon atoms. It is a stable, low-volatility compound with a low vapor pressure, making it an ideal candidate for use in a variety of laboratory experiments. Additionally, MBTMB has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Synthesis of Antiferromagnetic Topological Insulators

This compound is utilized in the synthesis of MnBi2Te4 , the first intrinsic antiferromagnetic topological insulator (AFM TI). It’s a promising material for exploring exotic topological quantum phenomena .

Development of Magnetic Materials

The compound contributes to the creation of materials with unique magnetic orders, such as those observed below 25 K due to A-type antiferromagnetic interaction between Mn layers in MnBi2Te4 crystals .

Advanced Intermediates for Chemical Reactions

It serves as an advanced intermediate in various chemical reactions, providing a pathway to synthesize complex molecules for further research and development .

Catalysts and Ligands Production

The compound can be used to produce catalysts and ligands, which are essential in accelerating chemical reactions and binding to metal ions, respectively .

Synthesis of Natural Products

Researchers can employ this compound in the synthesis of natural products, which are compounds isolated from natural sources and are often used in pharmaceuticals .

Creation of Nucleotides and Peptides

It’s instrumental in the synthesis of nucleotides and peptides, which are the building blocks of DNA and proteins, playing a crucial role in life sciences research .

Pharmaceutical Research

This compound is valuable in pharmaceutical research, particularly in the development of new drugs and therapeutic agents .

Material Science Innovations

It aids in the discovery and creation of new materials with potential applications in electronics, optics, and other fields of material science .

properties

IUPAC Name

methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-10(11(12)9-17)13(18)19-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFMLVDUFZHNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745238
Record name Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1333222-42-6
Record name Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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